An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile: Core Properties and Experimental Protocols
An In-depth Technical Guide to 3-(Dimethylamino)propanenitrile: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propanenitrile (DMAPN), also known as β-dimethylaminopropionitrile, is a bifunctional organic compound featuring a tertiary amine and a nitrile group.[1] This unique structure makes it a versatile intermediate in organic synthesis and a valuable catalyst in polymerization reactions.[1][2] Its applications range from being a key component in the production of polyurethane foams to a catalyst in the formation of polyacrylamide gels for electrophoresis.[1][3] In the context of drug development, DMAPN serves as a building block for various pharmacologically active compounds.[1] However, its toxicological properties, particularly its neurotoxicity and urotoxicity, necessitate careful handling and a thorough understanding of its metabolic pathways.[3][4][5] This guide provides a comprehensive overview of the fundamental properties of DMAPN, detailed experimental protocols, and visual representations of key processes.
Core Properties
The fundamental chemical and physical properties of 3-(Dimethylamino)propanenitrile are summarized below, providing essential data for its handling, application, and analysis.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | 3-(dimethylamino)propanenitrile | [1] |
| Synonyms | DMAPN, β-dimethylaminopropionitrile, 3-(N,N-Dimethylamino)propionitrile | [2][3] |
| CAS Number | 1738-25-6 | [1] |
| Molecular Formula | C₅H₁₀N₂ | [6] |
| Molecular Weight | 98.15 g/mol | [1][6] |
| SMILES | CN(C)CCC#N | [6] |
| InChI | InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3 | [7] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to yellowish liquid | [1][3] |
| Odor | Odorless | [8] |
| Boiling Point | 171-173 °C at 750 mmHg | [1][8] |
| Melting Point | -43 °C | [8] |
| Density | 0.870 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.426 | [6] |
| Flash Point | 62 °C (143.6 °F) | [8] |
| Vapor Pressure | 13 hPa at 57 °C | [8] |
| Solubility | Soluble in water, ethanol, and acetone. | [4] |
Safety and Toxicity
| Parameter | Value | Species | Reference |
| Oral LD50 | 2600 mg/kg | Rat | [3] |
| Dermal LD50 | 1410 mg/kg | Rabbit | [3] |
| Eye Irritation | Moderate | Rabbit | [3] |
| Skin Irritation | Mild | Rabbit | [3] |
Hazard Statements: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[3] Contact with acids liberates very toxic gas.[3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 3-(Dimethylamino)propanenitrile are provided below.
Synthesis of 3-(Dimethylamino)propanenitrile
This protocol describes the synthesis of DMAPN via the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552).
Materials:
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Acrylonitrile
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place the aqueous solution of dimethylamine.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add acrylonitrile to the cooled dimethylamine solution with continuous stirring. The molar ratio of dimethylamine to acrylonitrile should be approximately 1:1 to 1.5:1.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture. The reaction is exothermic, so careful temperature control is necessary.
-
The reaction can be allowed to proceed for several hours or overnight to ensure completion.[9]
-
The resulting product is then purified by fractional distillation.
Purification by Fractional Distillation
Apparatus:
-
Distillation flask (round-bottom)
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips
Procedure:
-
Transfer the crude reaction mixture into the distillation flask and add a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column.
-
Collect the fraction that distills at 171-173 °C at atmospheric pressure.[1] This is the pure 3-(Dimethylamino)propanenitrile.
-
Store the purified product in a cool, dry, and well-ventilated area in a tightly sealed container.
Spectroscopic Analysis
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Typical Chemical Shifts (δ):
-
~2.2 ppm (singlet, 6H, -N(CH₃)₂)
-
~2.4 ppm (triplet, 2H, -CH₂-CN)
-
~2.6 ppm (triplet, 2H, -N-CH₂-)
-
-
-
¹³C NMR:
-
Solvent: Chloroform-d (CDCl₃)
-
Typical Chemical Shifts (δ):
-
~15 ppm (-CH₂-CN)
-
~45 ppm (-N(CH₃)₂)
-
~53 ppm (-N-CH₂-)
-
~118 ppm (-CN)
-
-
3.3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A thin liquid film between two KBr or NaCl plates.
-
Typical Absorptions (cm⁻¹):
-
~2250 cm⁻¹ (strong, C≡N stretch)
-
~2950-2800 cm⁻¹ (C-H stretch of alkyl groups)
-
~1460 cm⁻¹ (C-H bend)
-
3.3.3 Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Key Fragments (m/z):
-
98 (M⁺, molecular ion)
-
58 ([CH₂=N(CH₃)₂]⁺, base peak)
-
Applications and Mechanisms
Catalyst in Acrylamide (B121943) Polymerization
DMAPN is an effective catalyst for the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels, acting similarly to tetramethylethylenediamine (TEMED).[6]
Experimental Protocol for Polyacrylamide Gel Formation:
-
Prepare the desired concentration of acrylamide/bis-acrylamide monomer solution in a suitable buffer.
-
Degas the solution to remove oxygen, which inhibits polymerization.
-
Add ammonium (B1175870) persulfate (APS) solution (initiator) to the monomer solution.
-
Add DMAPN (catalyst) to the solution and mix gently. The amount of DMAPN will influence the rate of polymerization.
-
Immediately pour the solution into the gel casting apparatus. Polymerization should begin within minutes.
Toxicological Mechanism
The toxicity of DMAPN is linked to its in vivo metabolism.[4] Studies have shown that it can cause both neurotoxic and urotoxic effects.[1][5] The metabolism is primarily mediated by the cytochrome P450 enzyme system in the liver, kidneys, and urinary bladder.[4]
Metabolic Pathway: DMAPN is metabolized to several compounds, including formaldehyde (B43269) and cyanoacetic acid.[4] The liberation of cyanide is a key factor in its toxicity, exhibiting symptoms similar to hydrogen cyanide poisoning.[3] The urotoxic effects, such as urinary retention, are associated with the metabolic activity within the bladder tissue itself.[4]
Conclusion
3-(Dimethylamino)propanenitrile is a chemical with significant industrial and research applications. Its utility as a synthetic intermediate and polymerization catalyst is well-established. However, its inherent toxicity requires that researchers, scientists, and drug development professionals handle it with appropriate safety precautions and a thorough understanding of its chemical and toxicological properties. The experimental protocols and data presented in this guide offer a foundational resource for the safe and effective use of this compound.
References
- 1. 3-(Dimethylamino)propanenitrile | High-Purity Reagent [benchchem.com]
- 2. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The urotoxic effects of N,N'-dimethylaminopropionitrile. 2. In vivo and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of urotoxic effects of N,N'-dimethylaminopropionitrile in rats and mice. 1. Biochemical and morphologic characterization of the injury and its relationship to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Dimethylamino)propionitrile 98 1738-25-6 [sigmaaldrich.com]
- 7. Dimethylaminopropionitrile(1738-25-6) 1H NMR spectrum [chemicalbook.com]
- 8. Propanenitrile, 3-(dimethylamino)- [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
